N-[(5-ciclopropil-1-metil-1H-pirazo-3-il)metil]-3-metoxi-1-metil-1H-pirazo-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide” is a chemical compound with the molecular formula C14H19N5O2 . It is also known by other names such as CF53, BET inhibitor CF53, and CHEMBL4173488 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide” is characterized by the presence of a pyrazole moiety, which is a five-membered heterocyclic ring containing two nitrogen atoms . Pyrazoles are known to exhibit tautomerism, a phenomenon where there are at least two tautomeric forms arisen from a proton loss or gain . The ratio of each form present in different environments is a function of their equilibrium constants and pKa values .
Chemical Reactions Analysis
While specific chemical reactions involving “N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide” are not available, it’s worth noting that pyrazoles, in general, are known to participate in a variety of chemical reactions. For instance, 5-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems .
Physical and Chemical Properties Analysis
The molecular weight of “N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide” is 443.5 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . Its rotatable bond count is 5 . The exact mass and monoisotopic mass are both 443.20697307 g/mol . The topological polar surface area is 107 Ų .
Aplicaciones Científicas De Investigación
Actividad Antileishmanial
El compuesto ha sido estudiado por su actividad antileishmanial . Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigote in vitro del compuesto, que tiene un patrón de ajuste deseable en el bolsillo LmPTR1 (sitio activo) caracterizado por una menor energía libre de unión .
Evaluación Antimalárica
El compuesto también ha sido evaluado por sus propiedades antimaláricas . El mismo estudio que investigó su actividad antileishmanial también evaluó su potencial como agente antimalárico .
Inhibición de CSF-1R
El compuesto se ha utilizado en el desarrollo de un trazador CSF-1R PET . Se diseñó, sintetizó y evaluó in vitro un conjunto de seis compuestos basados en este compuesto para determinar su potencia y selectividad .
Mecanismo De Acción
Target of Action
The primary target of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is the TrkA kinase . This kinase is a serine/threonine-protein kinase involved in the control of the cell cycle .
Mode of Action
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: acts as an inhibitor of the TrkA kinase . It binds to the kinase, thereby preventing it from performing its function in the cell cycle .
Biochemical Pathways
By inhibiting the TrkA kinase, N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide affects the cell cycle control pathway . The downstream effects of this inhibition are yet to be fully understood.
Pharmacokinetics
The pharmacokinetic properties of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide It has been demonstrated that the compound exhibits efficacy in both inflammatory and neuropathic pain models upon oral dosing , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide ’s action are primarily related to its inhibition of the TrkA kinase . This results in alterations to the cell cycle, although the specific effects are still under investigation.
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-18-8-11(14(17-18)21-3)13(20)15-7-10-6-12(9-4-5-9)19(2)16-10/h6,8-9H,4-5,7H2,1-3H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCCCAZBCRBTAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C(=C2)C3CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.